4-甲氧基苯甲醛N-(4-甲基苯基)硫代氨基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

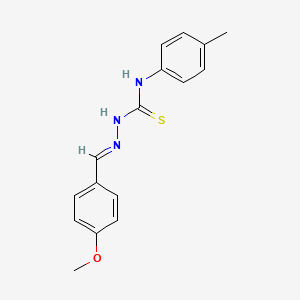

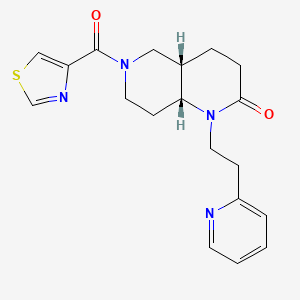

Thiosemicarbazones are a class of compounds that have garnered interest due to their wide range of biological activities and applications in medicinal chemistry. The compound "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone" belongs to this class and is studied for its potential in various fields, including chemistry and biology.

Synthesis Analysis

The synthesis of thiosemicarbazones typically involves the reaction of an aldehyde with thiosemicarbazide. For "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone," the process would involve the reaction of 4-methoxybenzaldehyde with N-(4-methylphenyl)thiosemicarbazide under appropriate conditions to ensure the formation of the desired product.

Molecular Structure Analysis

The molecular structure of thiosemicarbazones, including "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone," is characterized by the presence of a thiosemicarbazone moiety. This group contributes to the planarity and conformational stability of the molecules, influencing their chemical and biological properties.

Chemical Reactions and Properties

Thiosemicarbazones participate in various chemical reactions, including complexation with metals, redox reactions, and nucleophilic addition. These reactions are significant for exploring the chemical properties of "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone" and its potential applications in coordination chemistry and catalysis.

Physical Properties Analysis

The physical properties of thiosemicarbazones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including its formulation in pharmaceuticals.

Chemical Properties Analysis

The chemical properties of "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone" include its reactivity towards various reagents, stability under different conditions, and its ability to form complexes with metals. These properties are essential for understanding its potential use in medicinal chemistry and material science.

References (sources) for this information include studies and analyses from various researchers who have explored the synthesis, structure, and properties of thiosemicarbazones and related compounds. For specific studies and detailed insights into "4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone," the following references are recommended:

- Crystal structures of thiosemicarbazones provide insight into the molecular conformation and crystallinity of related compounds.

- Spectrophotometric determination of thiosemicarbazones outlines methods for analyzing these compounds, relevant for understanding their physical and chemical properties.

- Silver(I) complexes of thiosemicarbazones discuss the interaction with metals, highlighting the compound's potential in coordination chemistry.

科学研究应用

晶体结构分析

4-甲氧基苯甲醛N-(4-甲基苯基)硫代氨基脲及其相关化合物已被合成并使用X射线衍射对其晶体结构进行了分析。这些化合物表现出平面结构,并且庞大取代基的存在不会显著改变硫代氨基脲部分的构象。它们的结构特征允许形成中心对称二聚体或无限链,具体取决于取代基的性质。如此详细的结构见解对于了解与潜在生物靶标的相互作用机制至关重要 (Chumakov 等人,2014)。

抗酪氨酸酶活性

苯甲醛硫代氨基脲,包括类似于4-甲氧基苯甲醛N-(4-甲基苯基)硫代氨基脲的衍生物,已表现出显着的抗酪氨酸酶活性。这些化合物抑制酪氨酸酶酶活性,这对生物体中的黑色素产生至关重要。它们对蘑菇酪氨酸酶和来自小鼠黑色素瘤细胞的黑色素瘤产生的抑制作用表明在开发新的食品防腐剂和化妆品添加剂方面具有潜在应用,突出了它们在医学和化妆品领域的重要性 (Chen 等人,2012)。

抗癌潜力

对含有硫代氨基脲衍生物的钌(II)配合物的研究,包括与4-甲氧基苯甲醛N-(4-甲基苯基)硫代氨基脲相关的衍生物,显示出潜在的抗锥虫病活性。这些化合物的电化学性质表明它们能够作为抗锥虫病药物,对治疗昏睡病等疾病具有重要意义。它们的天然荧光能够在生物系统中进行监测,从而促进对其治疗潜力和与生物靶标相互作用的研究 (Rodrigues 等人,2008)。

配位化学和稳定性分析

4-甲氧基苯甲醛N-(4-甲基苯基)硫代氨基脲与二价金属离子的配位化学已通过极谱研究进行了探索。这些研究提供了对配合物形成和稳定性的见解,这对于理解配体与金属的相互作用至关重要。此类知识对于金属基药物和诊断剂的开发至关重要,这表明硫代氨基脲衍生物在药物化学中的广泛适用性 (Saraswat & Saraswat,2021)。

属性

IUPAC Name |

1-[(E)-(4-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-12-3-7-14(8-4-12)18-16(21)19-17-11-13-5-9-15(20-2)10-6-13/h3-11H,1-2H3,(H2,18,19,21)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZRMYQWWMLRNX-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)

![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)